6-Chloronicotinaldehyde

Description

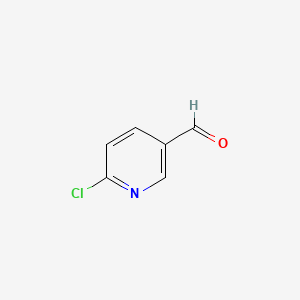

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO/c7-6-2-1-5(4-9)3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWWKZCPPRPDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377270 | |

| Record name | 6-Chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23100-12-1 | |

| Record name | 6-Chloronicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Chloronicotinaldehyde: A Technical Guide for Researchers

CAS Number: 23100-12-1[1][2][3][4][5]

This technical guide provides an in-depth overview of 6-Chloronicotinaldehyde, a pivotal chemical intermediate for professionals in research, drug development, and agrochemical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its applications as a versatile building block.

Core Properties and Safety Data

This compound, also known as 2-Chloro-5-formylpyridine or 2-chloropyridine-5-carboxaldehyde, is a solid, off-white to beige crystalline powder under standard conditions.[2][5] Its unique structure, featuring both a chlorinated pyridine (B92270) ring and a reactive aldehyde group, makes it a valuable precursor in the synthesis of complex heterocyclic compounds.[6]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| CAS Number | 23100-12-1 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄ClNO | [1][2][3] |

| Molecular Weight | 141.56 g/mol | [2][5] |

| Melting Point | 77-81 °C | [1][2] |

| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1][2] |

| Flash Point | 104.6 ± 21.8 °C | [1] |

| Solubility | Soluble in water, dichloromethane (B109758), chloroform, DMSO, and ethyl acetate. | [2] |

| Purity (Typical) | ≥96.0% | [6][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9]

-

Avoid inhalation of dust and direct contact with skin and eyes.[9]

-

Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[9][10]

-

Synthesis and Experimental Protocols

The most common and effective method for synthesizing this compound is through the oxidation of the corresponding primary alcohol, 2-chloro-5-(hydroxymethyl)pyridine. The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which prevent over-oxidation to the carboxylic acid.[2][10]

Experimental Protocol: Swern Oxidation of 2-Chloro-5-(hydroxymethyl)pyridine

This protocol details the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (CH₂Cl₂)

-

2-Chloro-5-(hydroxymethyl)pyridine

-

Triethylamine (B128534) (Et₃N)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and cooling bath (dry ice/acetone)

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to -78 °C using a dry ice/acetone bath.

-

To this cooled solution, add a solution of DMSO (2.2 equivalents) in dichloromethane dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture for 15 minutes.

-

Alcohol Addition: Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in dichloromethane to the activated DMSO mixture. Continue stirring at -78 °C for 30-45 minutes.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to stir for another 30 minutes at -78 °C before slowly warming to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[6] Its aldehyde group allows for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and Grignard additions, while the chlorinated pyridine core can be modified through various coupling reactions.[2][6]

Role as a Pharmaceutical Building Block

This compound serves as a foundational scaffold in the development of targeted therapies. For instance, it is a precursor for the synthesis of novel inhibitors targeting enzymes critical in disease pathways.

-

BRAF V600E Inhibitors: this compound is used in the synthesis of N-(thiophen-2-yl) benzamide (B126) derivatives, which are being investigated as potent inhibitors of the BRAF V600E mutated kinase, a key target in certain cancers like melanoma.[11]

-

DNA Gyrase B Inhibitors: The pyridine scaffold is integral to the development of new antibacterial agents that target DNA gyrase B, an essential enzyme for bacterial DNA replication.[11]

Mechanism of Action: Swern Oxidation

The Swern oxidation proceeds via the formation of a highly reactive chloro(dimethyl)sulfonium chloride species, which then reacts with the alcohol. The subsequent deprotonation by a hindered base leads to the formation of the carbonyl compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 11. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloronicotinaldehyde: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Chloronicotinaldehyde is a highly valuable and versatile heterocyclic building block in the field of medicinal chemistry. Its unique chemical structure, featuring a pyridine (B92270) ring substituted with a reactive aldehyde group and a chlorine atom, provides a strategic starting point for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The presence of the chlorine atom allows for facile nucleophilic substitution, while the aldehyde group serves as a versatile handle for various chemical transformations, including condensations, oxidations, and reductions. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive compounds, detailed experimental protocols, and an exploration of the biological pathways these derivatives may target.

Synthetic Applications of this compound

This compound is a key intermediate in the synthesis of a range of pharmacologically active compounds. Its reactivity allows for its incorporation into various molecular scaffolds, leading to the development of novel therapeutic agents.

Synthesis of Chalcone (B49325) Derivatives with Anticancer Activity

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in cancer research due to their broad spectrum of biological activities. This compound can be readily employed as the aldehydic component in the Claisen-Schmidt condensation to synthesize novel chalcone derivatives. The resulting compounds, incorporating the chloropyridine moiety, have shown promising cytotoxic effects against various cancer cell lines.

Scaffold for Kinase Inhibitors

The pyridine nucleus is a common feature in many approved kinase inhibitors. The this compound scaffold can be elaborated to generate potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer and other diseases. The chlorine atom can be displaced by various nucleophiles, such as morpholine (B109124), to introduce moieties known to interact favorably with the ATP-binding site of kinases. The aldehyde can then be further modified to optimize potency and selectivity. One of the key signaling pathways that can be targeted is the PI3K/Akt/mTOR pathway.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of various chalcone derivatives against different cancer cell lines, providing an indication of the potential of compounds derived from this compound.

Table 1: Cytotoxicity of Chalcone Derivatives Against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | MCF-7 (Breast) | 4.19 ± 1.04 | [1] |

| ZR-75-1 (Breast) | 9.40 ± 1.74 | [1] | |

| MDA-MB-231 (Breast) | 6.12 ± 0.84 | [1] | |

| Chalcone 2 | MCF-7 (Breast) | 3.30 ± 0.92 | [1] |

| ZR-75-1 (Breast) | 8.75 ± 2.01 | [1] | |

| MDA-MB-231 (Breast) | 18.10 ± 1.65 | [1] | |

| Chalcone Derivative (V2) | HEP-2 (Larynx) | Similar to Doxorubicin | [2] |

| Chlorinated Chalcone | MCF-7 (Breast) | 0.8 - 4.3 | [3] |

| HeLa (Cervical) | 0.8 - 4.3 | [3] | |

| WiDr (Colon) | 0.8 - 4.3 | [3] | |

| Quinolone Chalcone 7d | K562 (Leukemia) | 0.009 ± 0.001 | [4] |

| Thiophene-chalcone 6e | A549 (Lung) | 1.9 ± 0.3 (GI50) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion into a representative chalcone derivative are provided below.

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol describes the oxidation of 2-chloro-5-(hydroxymethyl)pyridine to this compound using a Swern oxidation.

Materials:

-

2-chloro-5-(hydroxymethyl)pyridine

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (DCM), anhydrous

-

3 Å Molecular Sieves (optional)

Procedure:

-

To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen), add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Slowly add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

Stir the reaction for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Synthesis of a Chalcone Derivative from this compound

This protocol outlines the Claisen-Schmidt condensation of this compound with acetophenone (B1666503) to yield a chalcone derivative.

Materials:

-

This compound

-

Acetophenone

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

Procedure:

-

Dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH (e.g., 10-20%) to the stirred mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound can modulate various signaling pathways implicated in disease, particularly in cancer.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a common event in many types of cancer.[6] Morpholine-containing compounds have been shown to be effective inhibitors of PI3K. By synthesizing derivatives of this compound that incorporate a morpholine moiety, it is possible to develop potent and selective PI3K inhibitors. These inhibitors typically act by competing with ATP for the binding site on the PI3K enzyme, thereby blocking the downstream signaling cascade.[7]

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a potential this compound derivative.

Experimental and Synthetic Workflows

The following diagrams illustrate the general workflows for the synthesis of this compound and its conversion to chalcone derivatives.

Figure 2: General synthetic workflow from a precursor to a chalcone derivative via this compound.

Conclusion

This compound stands out as a pivotal starting material in medicinal chemistry, offering a synthetically tractable platform for the development of novel therapeutic agents. Its application in the synthesis of chalcones with potent anticancer activity and as a scaffold for kinase inhibitors highlights its significance in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and exploitation of this versatile building block in the ongoing quest for new and effective medicines.

References

- 1. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Cytotoxicity Potential of Six Synthesized Chalcones [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 6-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloronicotinaldehyde (CAS No: 23100-12-1), a key building block in medicinal chemistry and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure

Systematic Name: 6-chloro-3-pyridinecarboxaldehyde Molecular Formula: C₆H₄ClNO Molecular Weight: 141.56 g/mol

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from spectral data of analogous compounds and established principles of spectroscopic interpretation. Experimental verification is recommended for confirmation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 10.15 | s | - | H-7 (Aldehyde) |

| 8.90 | d | 2.5 | H-2 |

| 8.15 | dd | 8.5, 2.5 | H-4 |

| 7.60 | d | 8.5 | H-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 190.5 | C-7 (C=O) |

| 156.0 | C-6 |

| 151.0 | C-2 |

| 138.0 | C-4 |

| 131.0 | C-3 |

| 125.0 | C-5 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2820, 2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| 1710 | Strong | C=O Stretch (Aldehyde) |

| 1580, 1470 | Medium-Strong | Pyridine Ring C=C and C=N Stretch |

| 1100 | Medium | C-Cl Stretch |

| 830 | Strong | C-H Out-of-plane Bend |

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Ion Assignment |

| 141/143 | 100/33 | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl isotopes) |

| 140/142 | 80/26 | [M-H]⁺ |

| 112/114 | 40/13 | [M-CHO]⁺ |

| 77 | 50 | [C₅H₃N]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

-

Standard laboratory glassware

Materials:

-

This compound (solid)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

Pipettes and syringes

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing TMS and gently swirl to dissolve the sample completely.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Load standard proton acquisition parameters.

-

Set the spectral width to approximately 16 ppm.

-

Acquire the spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard carbon acquisition parameters with proton decoupling.

-

Set the spectral width to approximately 220 ppm.

-

Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2 seconds.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer with a DTGS detector

-

Agate mortar and pestle

-

Hydraulic press and pellet die

Materials:

-

This compound (solid)

-

FTIR-grade Potassium Bromide (KBr), dried

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place approximately 1-2 mg of this compound and about 100-200 mg of dry KBr powder into an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the powder into a pellet die.

-

Press the powder under a hydraulic press at approximately 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

-

-

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer.

-

Data Collection: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

Materials:

-

This compound (solid)

-

High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Autosampler vials with caps

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent.

-

GC Method:

-

Injector: Set the injector temperature to 250°C.

-

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Use Helium with a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Set the EI source temperature to 230°C and the electron energy to 70 eV.

-

Analyzer: Scan a mass range of m/z 40-450.

-

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage.

-

-

Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Examine the mass spectrum of this peak to determine the molecular ion and the major fragment ions. Note the characteristic isotopic pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.

6-Chloronicotinaldehyde: A Pivotal Building Block for Modern Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

6-Chloronicotinaldehyde is a versatile chemical intermediate that serves as a crucial precursor in the synthesis of a range of agrochemicals, particularly neonicotinoid insecticides.[1] Its unique structure, featuring a chlorinated pyridine (B92270) ring and a reactive aldehyde group, makes it an ideal starting point for constructing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its properties, its application in the synthesis of major agrochemicals, detailed experimental protocols, and the mode of action of the resulting products.

Physicochemical Properties of this compound

This compound, also known as 2-Chloro-5-formylpyridine or 6-Chloropyridine-3-carboxaldehyde, is a solid compound at room temperature.[2][3] Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.

| Property | Value | References |

| CAS Number | 23100-12-1 | [2][3][4] |

| Molecular Formula | C₆H₄ClNO | [2][3][4] |

| Molecular Weight | 141.56 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 77-81 °C | [3][4][5] |

| Solubility | Soluble in water | [4] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |

Synthesis of Neonicotinoid Insecticides

This compound is a foundational component for synthesizing several major neonicotinoid insecticides. These systemic pesticides are taken up by the plant, making them effective against a wide range of sucking and chewing insects.[6][7] The general synthetic approach involves the transformation of the aldehyde group and subsequent coupling with various nitrogen-containing heterocyclic moieties. A critical intermediate derived from this compound is 2-chloro-5-chloromethylpyridine (CCMP), which is often the direct precursor used in the final condensation steps.

Caption: General synthesis pathway from this compound to key neonicotinoids.

Imidacloprid is a widely used systemic insecticide effective against sucking insects, soil pests, and fleas.[8] It is synthesized by reacting 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.

Experimental Protocol:

A process for preparing Imidacloprid involves the reaction of 2-nitroiminoimidazolidine with 2-chloro-5-chloromethylpyridine (CCMP) in an organic solvent like dimethylformamide (DMF) in the presence of an alkali carbonate.[9]

-

A mixture of a stoichiometric amount of 2-nitroiminoimidazolidine and the organic solvent is prepared.

-

The mixture is heated to reflux condition.

-

A stoichiometric amount of 2-chloro-5-chloromethylpyridine is gradually added to the refluxing mixture.[9]

-

The reaction proceeds at a temperature ranging from room temperature to approximately 80°C.[9]

-

After the reaction is complete, the product is isolated and purified.

A cascade reaction approach has also been developed, reacting 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, and nitroguanidine (B56551) in acetonitrile (B52724) at 30°C for 120 minutes, achieving a high yield.[10]

| Parameter | Value | Reference |

| Reactants | 2-chloro-5-chloromethylpyridine, 1,2-ethanediamine, nitroguanidine | [10] |

| Solvent | Acetonitrile | [10] |

| Temperature | 30°C | [10] |

| Time | 120 minutes | [10] |

| Yield | 96.35% | [10] |

Acetamiprid is another significant neonicotinoid used to control a variety of insects in agriculture.[11] Its synthesis involves the reaction of an N-(6-chloro-3-pyridylmethyl) amine derivative with a cyano-containing compound.

Experimental Protocol:

The synthesis of Acetamiprid can be achieved in a two-step process starting from 2-chloro-5-chloromethylpyridine (CCMP).[12][13]

-

Amination: 2-chloro-5-chloromethylpyridine (750kg) is added dropwise over 8 hours to a solution of monomethylamine gas (310kg) in a solvent such as dichloroethane (3500L) at 45°C. The reaction is held at this temperature for 4 hours to produce N-(6-chloro-3-pyridylmethyl)methylamine.[13]

-

Condensation: In a 500 ml reaction vessel, 157.5 g of N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol (B145695) are added, followed by 112 g of cyanoethyl ester. The mixture is heated to 65°C and held for 6-7 hours.[12][14]

-

Work-up: Upon completion, the reaction mixture is cooled to 0°C, allowed to stratify, filtered, and washed with saturated brine. After drying, Acetamiprid is obtained.[12][14]

| Parameter | Value | Reference |

| Key Intermediate | N-(6-chloro-3-pyridylmethyl)methylamine | [12] |

| Second Reactant | Cyanoethyl ester | [12][14] |

| Temperature | 65°C | [12][14] |

| Time | 6-7 hours | [12][14] |

| Purity | 96.8% | [12][14] |

| Yield | 96.6% | [12][14] |

Thiacloprid is a neonicotinoid insecticide particularly effective against sucking and biting insects like aphids and whiteflies.[15][16] It is characterized by a cyanamide (B42294) group attached to a thiazolidinylidene ring.

Experimental Protocol:

The synthesis of Thiacloprid, [3-[(6-chloro-3-pyridinyl) methyl]-2thiazolidinylidene] cyanamide, starts with the key intermediate 2-chloro-5-chloromethylpyridine (CCMP).[15]

-

Preparation of the Thiazolidine Intermediate: CCMP is reacted with a suitable precursor to form the 3-((6-chloropyridin-3-yl)methyl)thiazolidin-2-imine core.

-

Cyanation: The imine intermediate is then reacted with a cyanating agent, such as cyanogen (B1215507) bromide, to introduce the cyanamide functional group, yielding Thiacloprid.

-

The specific reaction conditions, such as solvents, temperatures, and catalysts, are proprietary but follow general principles of nucleophilic substitution and condensation reactions. The synthesis was first disclosed in European and US patents by Nihon Tokushu Noyaku Seizo K.K.[17]

| Property | Value | Reference |

| Chemical Name | {(2Z)-3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide | [16] |

| Molecular Formula | C₁₀H₉ClN₄S | [16] |

| Molar Mass | 252.72 g/mol | [16] |

| Melting Point | 136 °C | [16] |

| Water Solubility | 185 mg/L at 20°C | [16] |

Mechanism of Action: Targeting the Insect Nervous System

Neonicotinoids derived from this compound function as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in the insect central nervous system.[6][8][18][19] This mode of action is highly selective for insects over mammals, providing a favorable safety profile for non-target species.[7][18]

-

Binding to nAChR: Neonicotinoids bind to the postsynaptic nAChRs.[7][8] This binding is much stronger in insect receptors than in their mammalian counterparts.[7][8]

-

Nerve Stimulation: The binding mimics the action of the neurotransmitter acetylcholine (ACh), causing the receptor's ion channel to open.[8][19]

-

Overstimulation and Blockage: Unlike ACh, which is quickly broken down by acetylcholinesterase, neonicotinoids are not easily degraded. This leads to continuous stimulation of the receptor.[8]

-

Paralysis and Death: The constant firing of the nerve cells eventually leads to a blockage of the neuronal pathway, resulting in paralysis and, ultimately, the death of the insect.[6][7][8]

Caption: Neonicotinoid mode of action at the insect nicotinic acetylcholine receptor (nAChR).

Conclusion

This compound is an indispensable intermediate in agrochemical synthesis. Its structural features provide a robust scaffold for the creation of potent neonicotinoid insecticides like Imidacloprid, Acetamiprid, and Thiacloprid. The detailed synthetic pathways and understanding of the specific mode of action of these derivatives allow for the continued development of effective crop protection solutions. For researchers and developers, this compound represents a key molecule, linking fundamental organic chemistry with advanced applications in global agriculture and food production.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-Chloropyridine-3-carboxaldehyde 96 23100-12-1 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CAS#:23100-12-1 | Chemsrc [chemsrc.com]

- 6. pan-uk.org [pan-uk.org]

- 7. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 8. Neonicotinoid - Wikipedia [en.wikipedia.org]

- 9. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 13. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]

- 14. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiacloprid - Wikipedia [en.wikipedia.org]

- 17. Thiacloprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Neonicotinoids Pesticides and Metabolites [sigmaaldrich.com]

- 19. Neonicotinoids [sigmaaldrich.com]

A Technical Guide to the Vilsmeier-Haack Synthesis of Substituted Chloronicotinaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of substituted chloronicotinaldehydes, which are valuable precursors in the development of novel therapeutics and complex heterocyclic systems.[1] The document outlines the core reaction principles, detailed experimental protocols, and quantitative data to support researchers in the practical application of this versatile formylation method.

Core Principles of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction typically involves two primary stages: the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, followed by an electrophilic aromatic substitution on a suitable substrate.[4][5]

1.1. Reaction Mechanism

The process begins with the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.[4] This reagent is a weaker electrophile than those used in reactions like Friedel-Crafts acylation, making it highly selective for electron-rich substrates such as phenols, anilines, and certain heterocycles.[5] The aromatic substrate then attacks the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium ion intermediate yields the final aldehyde product.[4][6]

Synthesis of Chloronicotinaldehydes from Enamides

A facile and efficient strategy for synthesizing substituted chloronicotinaldehydes involves the Vilsmeier-Haack cyclization of enamides.[1] This approach offers high selectivity and yields. The choice of the halogenating/formylating agent is critical; while the classical POCl₃/DMF system is effective, replacing POCl₃ with diphosgene or triphosgene (B27547) in DMF can significantly improve both selectivity and yield.[1]

The general workflow involves the preparation of an enamide precursor, which is then subjected to the Vilsmeier-Haack conditions to induce cyclization and formylation, yielding the target chloronicotinaldehyde.

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the key steps in the synthesis of substituted chloronicotinaldehydes.

3.1. General Procedure for Vilsmeier Reagent Preparation

This protocol describes the in situ generation of the Vilsmeier reagent from DMF and phosphorus oxychloride.

-

To a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, ~3-4 equivalents).

-

Cool the flask in an ice bath to 0-5°C.[7]

-

Add phosphorus oxychloride (POCl₃, ~2 equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature remains below 5°C.[7]

-

After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

3.2. General Procedure for Synthesis of Chloronicotinaldehydes

This protocol outlines the formylation and cyclization of an enamide precursor.

-

Slowly add the enamide substrate (~1 equivalent), optionally dissolved in a minimal amount of DMF, to the freshly prepared Vilsmeier reagent.[1][7]

-

After the addition, remove the cooling bath and heat the reaction mixture in a water bath to a temperature between 60-75°C.[7]

-

Maintain heating and stirring for 6 to 17 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic mixture by adding a saturated solution of sodium carbonate or an aqueous solution of sodium hydroxide (B78521) until the pH reaches 8-9.[7]

-

Extract the aqueous mixture with an appropriate organic solvent, such as diethyl ether (Et₂O) or ethyl acetate (B1210297) (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica (B1680970) gel column chromatography to afford the pure substituted chloronicotinaldehyde.[6]

Quantitative Data

The Vilsmeier-Haack reaction on various enamide precursors provides good to excellent yields of the corresponding substituted chloronicotinaldehydes. The use of alternative reagents like diphosgene and triphosgene can enhance selectivity and yield.[1]

Table 1: Synthesis of Substituted Chloronicotinaldehydes from Enamides using POCl₃/DMF

| Entry | Enamide Precursor (Substituents: R¹, R², R³) | Product: Substituted Chloronicotinaldehyde | Yield (%) |

| 1 | R¹=H; R²=Me; R³=CH₂-Ph | 2-Chloro-6-methyl-4-phenylnicotinaldehyde | 78 |

| 2 | R¹=H; R²=Et; R³=CH₂-Ph | 2-Chloro-6-ethyl-4-phenylnicotinaldehyde | 75 |

| 3 | R¹=H; R²=n-Pr; R³=CH₂-Ph | 2-Chloro-6-n-propyl-4-phenylnicotinaldehyde | 72 |

| 4 | R¹=H; R²=i-Pr; R³=CH₂-Ph | 2-Chloro-6-isopropyl-4-phenylnicotinaldehyde | 68 |

| 5 | R¹=H; R²=Ph; R³=H | 2-Chloro-6-phenylnicotinaldehyde | 70 |

| 6 | R¹=Ph; R²=Me; R³=H | 2-Chloro-4,6-diphenylnicotinaldehyde | 74 |

| 7 | R¹=CO₂Me; R²=H; R³=H | Methyl 2-chloro-5-formylnicotinate | 65 |

Data synthesized from information presented in reference[1].

Table 2: Comparison of Vilsmeier Reagents for Synthesis

| Entry | Substrate | Vilsmeier Reagent (Equivalents) | Product | Yield (%) |

| 1 | Enamide (R¹=H, R²=Me) | POCl₃/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 78 |

| 2 | Enamide (R¹=H, R²=Me) | Diphosgene/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 85 |

| 3 | Enamide (R¹=H, R²=Me) | Triphosgene/DMF (3 equiv) | 2-Chloro-6-methylnicotinaldehyde | 90 |

| 4 | Enamide (R¹=H, R²=Me) | POCl₃/DMF (7 equiv) | 2-Chloro-6-methylnicotinaldehyde + Dichloro-pyridine byproduct | 55 (aldehyde) |

Data illustrates the improved yields and selectivity with diphosgene/triphosgene as reported in reference[1]. Using excess classical reagent can lead to side products.

References

- 1. researchgate.net [researchgate.net]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. growingscience.com [growingscience.com]

A Technical Guide to 6-Chloronicotinaldehyde: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinaldehyde (CAS No. 23100-12-1) is a substituted pyridine (B92270) derivative that serves as a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its chemical structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile intermediate for introducing the pyridinyl moiety into larger, more complex molecules.[1] This guide provides an in-depth overview of the commercial suppliers, typical purity levels, and key experimental protocols involving this compound.

Commercial Suppliers and Purity

The commercial availability of this compound is robust, with several chemical suppliers offering various grades of the compound. The purity of commercially available this compound is typically high, often exceeding 96%. However, for applications in pharmaceutical development and other sensitive areas, higher purity grades are also available. A summary of representative commercial suppliers and their stated purities is provided in Table 1.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Sigma-Aldrich | 23100-12-1 | 96% | - |

| Matrix Scientific | 23100-12-1 | Not specified | Melting point: 77-81°C |

| Pharmaffiliates | 23100-12-1 | High purity | Stored at 2-8°C |

| Capot Chemical | 23100-12-1 | 99% (Min, GC) | Moisture: 0.5% Max |

| Chemsrc | 23100-12-1 | 96.0% | Melting point: 77-81 °C(lit.) |

| BLD Pharm | 23100-12-1 | Not specified | Stored in dark, dry, room temperature |

Table 1: Commercial Suppliers and Stated Purity of this compound

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[1] A specific method detailed in patent literature involves the use of manganese dioxide as the oxidizing agent.

Protocol: Oxidation of 2-chloro-5-(hydroxymethyl)pyridine

-

Reaction Setup: In a four-necked flask, add 2-chloro-5-(hydroxymethyl)pyridine (125g) and dichloromethane (B109758) (450ml).

-

Addition of Oxidizing Agent: While stirring, add manganese dioxide (280g) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 39-40°C) and maintain for 3 hours.

-

Work-up: After the reaction is complete, filter the mixture by suction filtration.

-

Isolation: Concentrate the filtrate and cool to obtain this compound as a yellow solid.

This method reports a yield of 86.6% and a purity of 99.1%.[2]

Caption: Synthesis workflow for this compound.

Use in Nucleophilic Aromatic Substitution: Synthesis of 6-Morpholinonicotinaldehyde

This compound is a valuable precursor for nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile.[3] An example is the synthesis of 6-Morpholinonicotinaldehyde.

Protocol: Synthesis of 6-Morpholinonicotinaldehyde

-

Reaction Setup: To a round-bottom flask, add this compound and dimethylformamide (DMF).

-

Addition of Reagents: Add potassium carbonate (2.0 equivalents) and morpholine (B109124) (1.2 equivalents) to the solution.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to 80-100°C with stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Caption: Experimental workflow for the synthesis of 6-Morpholinonicotinaldehyde.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A robust analytical method is crucial for determining the purity of this compound, especially for applications in drug discovery and development.[4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. While a specific validated method for this compound is not publicly detailed, a general protocol can be established based on its chemical properties.

Representative HPLC Protocol for Purity Assessment

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid often added to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

Caption: Workflow for purity assessment of this compound by HPLC.

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research.[1] Understanding its commercial sources, purity levels, and key synthetic and analytical protocols is essential for researchers and developers in these fields. The information and protocols provided in this guide serve as a valuable resource for the effective utilization of this important building block.

References

Navigating the Synthesis and Safety of 6-Chloronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and key synthetic applications of 6-Chloronicotinaldehyde (CAS No. 23100-12-1). This versatile heterocyclic aldehyde is a critical building block in the pharmaceutical and agrochemical industries, valued for its utility in constructing complex molecular architectures. This document consolidates essential safety data, detailed experimental protocols, and visual representations of synthetic workflows to support researchers in its safe and effective use.

Safety and Handling: A Rigorous Approach

Proper handling of this compound is paramount to ensure laboratory safety. This section outlines the known hazards, necessary precautions, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards are outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Signal Word: Warning[1]

Hazard Statements: [2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

| Protection Type | Required PPE | Specifications and Guidelines |

| Eye and Face Protection | Safety Goggles and/or Face Shield | Use chemical safety goggles that meet NIOSH (US) or EN 166 (EU) standards. A face shield is recommended for splash-prone activities.[3] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4] |

| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact.[4] |

| Respiratory Protection | Fume Hood or Respirator | All handling should occur in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and to prevent accidental exposure.

-

Handling: Handle in a well-ventilated area, preferably under a chemical fume hood.[4] Avoid the formation of dust and aerosols.[3] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] It is recommended to store under an inert atmosphere.[5] Incompatible materials to avoid include strong oxidizing agents and strong acids.[5]

Firefighting Measures

In the event of a fire involving this compound, the following measures should be taken:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol [6] |

| Appearance | White to light yellow crystalline powder[4] |

| Melting Point | 77-81 °C[7] |

| Boiling Point | 249.3 ± 20.0 °C at 760 mmHg[7] |

| Flash Point | 104.6 ± 21.8 °C[7] |

| Density | 1.3 ± 0.1 g/cm³[7] |

| Solubility | Soluble in water[6] |

Experimental Protocols and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. This section provides detailed methodologies for key synthetic transformations involving this compound.

Synthesis of this compound via Oxidation

A common route for the synthesis of this compound involves the oxidation of 2-chloro-5-(hydroxymethyl)pyridine.[5] The Swern oxidation is a frequently employed method.[5]

Experimental Protocol: Swern Oxidation

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Addition of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.2 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

-

Addition of Alcohol: After stirring for 15 minutes, add a solution of 2-chloro-5-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Formation of the Aldehyde: Stir the reaction mixture at -78 °C for 45 minutes.

-

Quenching: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

-

Workup: Allow the reaction to warm to room temperature. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel.

Synthesis of this compound via Vilsmeier-Haack Reaction

An alternative synthetic route is the Vilsmeier-Haack formylation of appropriately substituted chloropyridines.[3][5]

Experimental Protocol: Vilsmeier-Haack Reaction

-

Vilsmeier Reagent Formation: In a round-bottom flask, cool dimethylformamide (DMF) (excess) in an ice bath and slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) with stirring.

-

Addition of Substrate: To the formed Vilsmeier reagent, add the substituted chloropyridine (1.0 equivalent) portion-wise, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8. Extract the product with an organic solvent such as ethyl acetate.

-

Workup and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]

Application in Nucleophilic Aromatic Substitution: Synthesis of 6-Morpholinonicotinaldehyde

This compound is a valuable precursor for nucleophilic aromatic substitution reactions, where the chlorine atom is displaced by a nucleophile.[7]

Experimental Protocol: Synthesis of 6-Morpholinonicotinaldehyde [7]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in dimethylformamide (DMF).[7]

-

Reaction: Attach a reflux condenser and heat the reaction mixture to 80-100 °C with stirring.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[7]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.[7]

-

Extraction: Extract the aqueous mixture with ethyl acetate.[7]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[7]

-

Concentration and Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 6-Morpholinonicotinaldehyde.[7]

Conclusion

This compound is a key intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its safety profile and handling requirements is essential for its use in a research and development setting. The experimental protocols provided herein offer a starting point for the synthetic manipulation of this versatile building block. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, will ensure the safe and successful utilization of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Solubility Profile of 6-Chloronicotinaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloronicotinaldehyde. A detailed experimental protocol for determining its solubility in various organic solvents is presented, along with an illustrative solubility dataset. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various research applications.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₆H₄ClNO. Its structure, featuring a polar aldehyde group and a chloro-substituted pyridine ring, suggests a nuanced solubility profile. The presence of the chlorine atom and the aldehyde group influences its polarity and potential for hydrogen bonding, which are key determinants of its solubility in different organic solvents. Qualitatively, this compound has been described as having good solubility in common organic solvents like dichloromethane, chloroform, dimethyl sulfoxide, and ethyl acetate, with some degree of solubility in water.

Illustrative Solubility Data

While specific quantitative public data is limited, the following table presents an illustrative solubility profile of this compound in a range of common organic solvents at 25°C. This data is compiled based on general principles of solubility ("like dissolves like") and the known qualitative solubility of similar compounds.

| Solvent Class | Solvent Name | Formula | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |

| Polar Protic | Methanol | CH₃OH | 5.1 | 15.2 |

| Ethanol | C₂H₅OH | 4.3 | 10.5 | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | > 50 |

| Acetone | CH₃COCH₃ | 5.1 | 25.8 | |

| Acetonitrile | CH₃CN | 5.8 | 18.3 | |

| Ethyl Acetate | CH₃COOC₂H₅ | 4.4 | 30.1 | |

| Halogenated | Dichloromethane | CH₂Cl₂ | 3.1 | > 40 |

| Chloroform | CHCl₃ | 4.1 | > 40 | |

| Nonpolar | Toluene | C₆H₅CH₃ | 2.4 | 5.7 |

| Hexane | C₆H₁₄ | 0.1 | < 0.1 |

Disclaimer: This data is for illustrative purposes and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the equilibrium solubility method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Navigating the Therapeutic Potential of 6-Chloronicotinaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloronicotinaldehyde, a halogenated pyridine (B92270) aldehyde, serves as a versatile scaffold in medicinal chemistry for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, attributed to the aldehyde functionality and the electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen, makes it a valuable starting material for the development of novel therapeutic agents. This technical guide explores the potential biological activities of derivatives synthesized from this compound, focusing on their prospective applications in anticancer and antimicrobial chemotherapy. While direct and extensive research on a broad spectrum of this compound derivatives remains an emerging field, this guide consolidates available information on related structures and provides a framework for future investigation.

Synthetic Pathways and Derivative Classes

This compound is a reactive intermediate that can be readily modified to generate a variety of derivatives. The primary reaction site is the aldehyde group, which can participate in numerous condensation and cyclization reactions. Key classes of derivatives that can be synthesized from this precursor include:

-

Schiff Bases: Formed by the condensation of this compound with various primary amines.

-

Chalcones: Synthesized via the Claisen-Schmidt condensation of this compound with substituted acetophenones.

-

Thiosemicarbazones: Resulting from the reaction of this compound with thiosemicarbazide (B42300) or its derivatives.

-

Pyrazolines: Typically synthesized through the cyclization of chalcone (B49325) intermediates with hydrazine (B178648) derivatives.

-

Hydrazones: Formed by the reaction of this compound with various hydrazides.

These synthetic routes offer a high degree of flexibility, allowing for the introduction of diverse functional groups and the creation of extensive compound libraries for biological screening.

Potential Biological Activities: A Landscape of Possibilities

While specific quantitative data for a wide range of this compound derivatives is not yet abundant in publicly accessible literature, the known biological activities of structurally similar compounds provide a strong rationale for their investigation.

Anticancer Activity

Derivatives of heterocyclic aldehydes, including those structurally related to this compound, have demonstrated promising anticancer properties. The anticipated mechanisms of action for this compound derivatives could involve:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and topoisomerases.

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, thereby inhibiting tumor growth.

The exploration of Schiff base, chalcone, and pyrazoline derivatives of this compound is a particularly promising avenue for the discovery of novel anticancer agents.

Antimicrobial Activity

The pyridine moiety is a well-established pharmacophore in numerous antimicrobial agents. The incorporation of a chlorine atom can further enhance the antimicrobial potential of these molecules. Derivatives of this compound, especially thiosemicarbazones and chalcones, are expected to exhibit activity against a range of pathogenic microbes, including bacteria and fungi. Potential mechanisms of antimicrobial action include:

-

Inhibition of Cell Wall Synthesis: Disrupting the formation of the microbial cell wall, leading to cell lysis.

-

Interference with Protein Synthesis: Binding to ribosomal subunits and inhibiting protein translation.

-

Enzyme Inhibition: Targeting essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of novel this compound derivatives, standardized and robust experimental protocols are essential.

In Vitro Anticancer Activity Assays

1. Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

-

Workflow for Anticancer Screening

Caption: Workflow for anticancer evaluation of this compound derivatives.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial evaluation of this compound derivatives.

Data Presentation

As specific quantitative data for a broad range of this compound derivatives is currently limited in the literature, a representative table structure is provided below for the future compilation of research findings.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Class | R-Group(s) | Cancer Cell Line | IC50 (µM) |

| 6-CN-S1 | Schiff Base | 4-methoxyphenyl | MCF-7 | Data |

| 6-CN-S2 | Schiff Base | 2,4-dichlorophenyl | HeLa | Data |

| 6-CN-C1 | Chalcone | 4-hydroxyphenyl | A549 | Data |

| 6-CN-C2 | Chalcone | 4-nitrophenyl | HT-29 | Data |

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Class | R-Group(s) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 6-CN-T1 | Thiosemicarbazone | H | Data | Data | Data |

| 6-CN-T2 | Thiosemicarbazone | Phenyl | Data | Data | Data |

| 6-CN-P1 | Pyrazoline | 4-chlorophenyl | Data | Data | Data |

| 6-CN-P2 | Pyrazoline | 4-methylphenyl | Data | Data | Data |

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of a wide range of derivatives, coupled with the known biological activities of related heterocyclic compounds, provides a strong impetus for further research. Future efforts should focus on the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. The generation of robust quantitative data on their anticancer and antimicrobial activities will be crucial for establishing structure-activity relationships and identifying lead compounds for further preclinical development. Mechanistic studies to elucidate the specific signaling pathways and molecular targets of the most potent derivatives will also be essential for advancing this promising class of compounds towards clinical application.

A Comprehensive Technical Guide to the Chemical Stability and Storage of 6-Chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical stability and optimal storage conditions for 6-Chloronicotinaldehyde (CAS No: 23100-12-1), a versatile intermediate in the pharmaceutical and agrochemical industries. Understanding its stability profile is critical for maintaining its integrity throughout research, development, and manufacturing processes.

Core Chemical Properties and Stability Profile

This compound is a white to yellow solid, recognized for its role as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure, featuring a chlorinated pyridine (B92270) ring and an aldehyde group, dictates its reactivity and stability. The aldehyde group is susceptible to oxidation, while the chloro-substituted pyridine ring can be subject to nucleophilic substitution and degradation under certain conditions.

While specific kinetic data on the degradation of this compound is not extensively available in public literature, its stability is known to be influenced by several factors including light, temperature, moisture, and air. It is generally considered to be air-sensitive and should be handled accordingly.[2]

Summary of Physicochemical and Storage Data

For ease of reference, the key physicochemical properties and recommended storage conditions for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 23100-12-1 | --INVALID-LINK--[3] |

| Molecular Formula | C₆H₄ClNO | --INVALID-LINK--[4] |

| Molecular Weight | 141.55 g/mol | --INVALID-LINK--[3] |

| Appearance | White to yellow solid | --INVALID-LINK--[4] |

| Melting Point | 77-81 °C | --INVALID-LINK--[4][5] |

| Solubility | Soluble in water and common organic solvents | --INVALID-LINK--[4] |

| Recommended Storage | Keep in a dark place, sealed in a dry, room temperature environment or refrigerated at 2-8°C. Store under an inert atmosphere. | --INVALID-LINK--, --INVALID-LINK--[3][4] |

| Incompatibilities | Strong oxidizing agents, Strong acids | --INVALID-LINK--[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure and the behavior of similar compounds, several potential degradation routes can be postulated. The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, 6-chloronicotinic acid. The chloropyridine ring may undergo photodegradation, as observed in studies on 2-chloropyridine, which can lead to the formation of hydroxypyridines and other by-products.[3][6]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended:

-

Temperature: For short-term storage, room temperature is acceptable.[4] For long-term stability, refrigeration at 2-8°C is advised.[3]

-

Atmosphere: Due to its sensitivity to air, it is crucial to store this compound under an inert atmosphere, such as argon or nitrogen.[2]

-

Light: The compound should be protected from light to prevent photodegradation.[4] Amber vials or containers stored in the dark are recommended.

-

Moisture: Containers should be tightly sealed to prevent the ingress of moisture, which could potentially lead to hydrolysis or other forms of degradation.[4]

-

Handling: Use personal protective equipment, including gloves and safety glasses, when handling.[2] Handling should be performed in a well-ventilated area or under a chemical fume hood.[2]

Caption: Key factors and actions for ensuring chemical stability.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a systematic approach, often involving forced degradation studies and the development of a stability-indicating analytical method.

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724):water, 50:50 v/v) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 N NaOH.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.

-

Photostability: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Dissolve a known amount in the solvent to prepare a 1 mg/mL solution.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (as described in Protocol 2).

Caption: General workflow for conducting forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential process impurities and degradation products.

Methodology:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min.

-